1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene
Overview
Description
1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of four fluorine atoms and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrafluorobenzene with trifluoromethoxy reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethoxy group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology and Medicine: The compound’s unique properties make it a candidate for the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its electron-withdrawing groups, which influence the reactivity of the benzene ring. The fluorine atoms and trifluoromethoxy group can stabilize negative charges and enhance the compound’s electrophilic properties, making it reactive in various chemical transformations .
Comparison with Similar Compounds
1,2,4,5-Tetrafluorobenzene: Lacks the trifluoromethoxy group, making it less reactive in certain substitution reactions.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a bromine atom instead of multiple fluorine atoms, leading to different reactivity and applications.
Uniqueness: 1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene is unique due to the combination of multiple fluorine atoms and a trifluoromethoxy group, which impart distinct electronic properties and reactivity patterns compared to other fluorinated aromatic compounds .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF7O/c8-2-1-3(9)5(11)6(4(2)10)15-7(12,13)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQXDAPQXHZSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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